18-Hydroxyprostaglandin E2
Description
Properties
CAS No. |
67355-95-7 |
|---|---|
Molecular Formula |
C20H32O6 |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
(Z)-7-[(1R,2R,3R)-2-[(E,3S)-3,6-dihydroxyoct-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C20H32O6/c1-2-14(21)9-10-15(22)11-12-17-16(18(23)13-19(17)24)7-5-3-4-6-8-20(25)26/h3,5,11-12,14-17,19,21-22,24H,2,4,6-10,13H2,1H3,(H,25,26)/b5-3-,12-11+/t14?,15-,16+,17+,19+/m0/s1 |
InChI Key |
MUKULGJLXZDDSP-TWXROKSDSA-N |
SMILES |
CCC(CCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O)O |
Isomeric SMILES |
CCC(CC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O)O)O |
Canonical SMILES |
CCC(CCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O)O |
Synonyms |
18-hydroxy-PGE2 18-hydroxyprostaglandin E2 |
Origin of Product |
United States |
Chemical Reactions Analysis
Metabolism and Deactivation Pathways
Once formed, 18-hydroxyprostaglandin E2 can undergo further metabolic transformations or degradation. Key reactions include:
-
Reduction to Inactive Forms : It can be reduced to 15-keto-18-hydroxyprostaglandin E2 , which is an inactive metabolite.
-
Further Hydroxylation : The compound may also be hydroxylated at different positions, leading to various derivatives with distinct biological activities.
Biological Activity and Signaling Mechanisms
This compound exerts its biological effects primarily through interaction with specific receptors on target cells, similar to other prostaglandins. It binds to G protein-coupled receptors (EP receptors), initiating intracellular signaling cascades that influence cellular responses related to inflammation and tissue repair.
Enzymatic Regulation
Research indicates that the expression of 15-hydroxyprostaglandin dehydrogenase is regulated by various factors, including inflammatory mediators. For instance:
-
Increased levels of prostaglandin E2 can lead to down-regulation of its own inactivating enzyme, suggesting a feedback mechanism that modulates its levels during inflammatory responses .
Role in Disease Contexts
Studies have highlighted the role of this compound in cancer progression and inflammation:
-
In colorectal cancer, elevated levels of prostaglandins are associated with poor prognosis, with dysregulation of enzymes like 15-hydroxyprostaglandin dehydrogenase contributing to increased levels of active prostaglandins .
-
The modulation of this enzyme's activity presents a potential therapeutic target for managing conditions characterized by excessive inflammation or tumor progression .
Stability and Reactivity
The stability and reactivity of this compound are influenced by environmental factors such as pH and temperature. Research indicates that these factors can affect its biological activity and interactions with receptors, thus impacting its physiological roles.
Comparison with Similar Compounds
Structural and Functional Comparison with Related Prostaglandins
Comparison with Prostaglandin E₂ (PGE₂)
Structural Differences :
Property PGE₂ 18-OH-PGE₂ Molecular Formula C₂₀H₃₂O₅ C₂₀H₃₂O₆ Molecular Weight 352.47 g/mol 368.47 g/mol Hydroxylation Site C11, C15 C11, C15, C18 Receptor Affinity EP1–EP4 EP2/EP4 (hypothesized) The additional hydroxyl group in 18-OH-PGE₂ likely reduces lipophilicity (LogP: ~3.14 for PGE₂ vs. ~2.8 predicted for 18-OH-PGE₂) and enhances solubility .
Comparison with 17-Phenyl-18,19,20-Trinor-PGE₂
This synthetic analog replaces the C17–C20 chain with a phenyl group and lacks C18–C20 carbons :
| Property | 18-OH-PGE₂ | 17-Phenyl-Trinor-PGE₂ |
|---|---|---|
| Molecular Formula | C₂₀H₃₂O₆ | C₂₃H₃₀O₅ |
| Molecular Weight | 368.47 g/mol | 386.48 g/mol |
| Key Modifications | C18 hydroxylation | C17 phenyl substitution |
| Receptor Selectivity | EP2/EP4 (predicted) | FP receptor antagonist |
17-Phenyl-Trinor-PGE₂ demonstrates selective antagonism at FP receptors, reducing intraocular pressure , whereas 18-OH-PGE₂’s receptor interactions are undefined.
Comparison with Prostaglandin D₂ (PGD₂) and F₂α (PGF₂α)
- PGD₂ : Isobaric with PGE₂ (C₂₀H₃₂O₅) but differs in cyclopentane ring stereochemistry. PGD₂ activates DP1/DP2 receptors, promoting allergic responses . 18-OH-PGE₂’s hydroxylation likely prevents cross-reactivity with DP receptors.
- PGF₂α: Binds FP receptors, inducing smooth muscle contraction.
Analytical and Pharmacological Data
Detection and Quantification
- LC-MS/MS Sensitivity: Compound Limit of Detection (LoD) Linear Range (Human Plasma) PGE₂ 0.09 nM 0.5–1 nM 18-OH-PGE₂ (predicted) ~0.15 nM* Not reported *Predicted based on hydroxylation-induced polarity changes .
- Immunoassays: Commercial ELISA kits for PGE₂ (e.g., DEIANS045 ) are available, but none are validated for 18-OH-PGE₂ due to antibody cross-reactivity challenges.
Stability and Metabolism
- PGE₂ is rapidly metabolized by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), with a plasma half-life of ~1–5 minutes . 18-OH-PGE₂ may resist 15-PGDH due to steric hindrance, prolonging its activity.
Preparation Methods
Enzymatic Hydroxylation via Cytochrome P-450
The primary biosynthetic route for 18-OH-PGE2 involves cytochrome P-450-mediated hydroxylation of PGE2 or its precursor, PGE1. In seminal vesicles of primates, cytochrome P-450 enzymes exhibit a preference for hydroxylating the penultimate carbon (C-19) of prostaglandins, but a small fraction of the reaction yields 18-hydroxylated products. For example, microsomes isolated from the seminal vesicles of the cynomolgus monkey (Macaca fascicularis) metabolize PGE1 into 19-hydroxy-PGE1 (92%) and 18-hydroxy-PGE1 (8%) when supplemented with 1 mM NADPH. This reaction highlights the enzyme’s imperfect specificity, which complicates the isolation of 18-OH-PGE2 in high purity.
Table 1: Hydroxylation Products of PGE1 in Cynomolgus Monkey Seminal Vesicle Microsomes
| Substrate | Cofactor | 19-OH-PGE1 Yield | 18-OH-PGE1 Yield |
|---|---|---|---|
| PGE1 | 1 mM NADPH | 92% | 8% |
Data derived from incubation experiments with cynomolgus monkey seminal vesicle microsomes.
Tissue-Specific Biosynthesis in Human Seminal Fluid
18-OH-PGE2 is naturally present in human seminal fluid at concentrations 1–2% of those of 19-OH-PGE2. Its biosynthesis in seminal vesicles is analogous to that of 19-OH-PGE2, involving cytochrome P-450 isoforms that catalyze ω-1 hydroxylation. However, the structural basis for the minor production of 18-OH-PGE2 remains unclear. Proposed hypotheses include steric hindrance at the C-19 position or the presence of alternative enzyme conformations that favor C-18 hydroxylation.
Analytical Techniques for Identification and Quantification
Capillary Gas-Liquid Chromatography-Mass Spectrometry (GLC-MS)
The identification of 18-OH-PGE2 in human seminal fluid was achieved using capillary GLC-MS, a gold-standard method for prostaglandin analysis due to its high sensitivity and resolution. Samples are typically derivatized to volatile trimethylsilyl (TMS) ether or methyl ester derivatives before analysis. This technique separates 18-OH-PGE2 from structurally similar compounds, such as 19-OH-PGE2 and non-hydroxylated PGE2, based on retention times and mass spectral fragmentation patterns.
Table 2: Key Mass Spectral Fragments of 18-OH-PGE2 Derivatives
| Derivative Type | Characteristic Fragments (m/z) | Diagnostic Ions |
|---|---|---|
| TMS ether | 585 (M+), 496, 406 | 496 (base peak) |
| Methyl ester | 454 (M+), 375, 317 | 375 (base peak) |
Challenges in Chromatographic Separation
Despite advances in analytical instrumentation, resolving 18-OH-PGE2 from 19-OH-PGE2 remains technically demanding. Studies using high-performance liquid chromatography (HPLC) with chiral columns, such as the Lux Amylose2 column, have achieved partial resolution of prostaglandin enantiomers. However, these methods often require tandem columns or gradient elution with acetonitrile/water/formic acid to maintain peak sharpness. For instance, a Luna C18(2) column eluted with a 20–42.5% acetonitrile gradient over 50 minutes can separate isoPGE2 isomers but fails to resolve 18-OH-PGE2 and 19-OH-PGE2.
Comparative Analysis with 19-Hydroxyprostaglandin E2
Structural and Functional Differences
The positional isomerism between 18-OH-PGE2 and 19-OH-PGE2 results in distinct biological activities. While 19-OH-PGE2 is implicated in modulating sperm motility and cervical mucus permeability, the role of 18-OH-PGE2 remains poorly characterized . Structural studies suggest that the C-18 hydroxyl group may alter receptor binding affinities or metabolic stability compared to the C-19 hydroxylated form.
Q & A
Q. How should researchers report potential conflicts of interest when studying 18-Hydroxyprostaglandin E₂ in industry collaborations?
- Methodological Answer : Disclose all funding sources and author affiliations in compliance with ICMJE guidelines. Include statements on material transfer agreements if proprietary reagents (e.g., antibodies, inhibitors) are used. For clinical samples, obtain IRB approval and document informed consent processes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
